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Compound of Interest

2-Amino-5-fluoro-4-methylbenzoic
Compound Name: d
aci

cat. No.: B1282511

Disclaimer: As of the latest literature search, a solved crystal structure for 2-Amino-5-fluoro-4-
methylbenzoic acid is not publicly available. This guide will therefore present a detailed
crystal structure analysis of the closely related analog, 2-Amino-5-fluorobenzoic acid, as a
representative case study. The methodologies and principles described are directly applicable
to the target compound.

Introduction

Substituted anthranilic acids are a vital class of compounds in medicinal chemistry and
materials science. They serve as key building blocks for the synthesis of pharmaceuticals,
including anti-inflammatory agents and kinase inhibitors. The introduction of fluorine atoms and
methyl groups can significantly alter the physicochemical properties of these molecules,
affecting their metabolic stability, binding affinity, and crystal packing.

Understanding the three-dimensional atomic arrangement through single-crystal X-ray
diffraction is paramount for rational drug design and polymorphism screening. This document
provides a comprehensive overview of the crystal structure of 2-Amino-5-fluorobenzoic acid
and outlines the standard experimental protocols for such an analysis.

Crystal Structure Data: 2-Amino-5-fluorobenzoic
acid

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1282511?utm_src=pdf-interest
https://www.benchchem.com/product/b1282511?utm_src=pdf-body
https://www.benchchem.com/product/b1282511?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1282511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The following data was determined for 2-Amino-5-fluorobenzoic acid (C7HeFNOz2). The
molecule is noted to be nearly planar, with an intramolecular hydrogen bond between the
amino group and the carboxylic oxygen.[1]

Crystallographic and Data Collection Parameters

This table summarizes the fundamental parameters defining the crystal lattice and the
conditions under which the diffraction data were collected.
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Parameter Value
Chemical Formula C7HeFNO:2
Formula Weight (Mr) 155.13
Crystal System Monoclinic
Space Group P2i/c

a(A) 4.9346 (2)
b (A) 11.7542 (6)
c (A 11.9727 (5)
B () 96.782 (3)
Volume (V) (A3) 689.58 (5)
Z (molecules/unit cell) 4

Radiation Type Mo Ka
Temperature (K) 293

Crystal Size (mm)

0.43 x0.37 x 0.25

Diffractometer

Bruker APEXII CCD

Reflections (Collected) 5184
Reflections (Independent) 1207
R_int 0.025

Final R indices [I>20(l)] R1=0.034, wR2 =0.100

Data sourced from the NIH PubChem database.[1]

Key Intermolecular Interactions

The crystal packing is stabilized by a network of hydrogen bonds and other non-covalent
interactions. Inversion dimers are formed through pairs of O—H---O hydrogen bonds.[1] These
primary interactions are supplemented by weaker N—H-:-F bonds and aromatic stacking.[1]
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Interaction Type Description Distance/Geometry

Intermolecular Hydrogen

Bonds

O H--O Links molecules into inversion D-H---A: O2—H2---01, 2.6279
dimers (R22(8) loops) (12) A

N H. Connects the dimers into a D-H---A: N1—H1A---F1, 3.3646
larger network anA

Intramolecular Hydrogen Bond

_ D-H---A: N1—H1B---01, 2.6959
N—H:---O Forms a stable S(6) ring

anA
Other Interactions
) Aromatic stacking between Centroid—centroid separation =
T—1T Stacking ]
phenyl rings 3.5570 (11) A
F---F Contacts Short fluorine-fluorine contacts  Distance = 2.763 (2) A

Data sourced from the NIH PubChem database.[1]

Experimental Protocols

The determination of a molecular crystal structure is a systematic process. Single-crystal X-ray
diffraction (XRD) is the definitive technique for elucidating the precise three-dimensional
arrangement of atoms in a crystalline solid.[2]

Crystal Growth

High-quality single crystals are a prerequisite for a successful diffraction experiment. The goal
IS to obtain crystals of suitable size (typically 0.1-0.5 mm) and quality, free from significant
defects.

e Method: Slow evaporation is a common and effective technique for organic compounds.[3]

o Solution Preparation: Prepare a nearly saturated solution of the purified compound in a
suitable solvent or solvent mixture (e.g., methanol/DCM). The compound should be
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moderately soluble.[3]

o Filtration: Filter the solution into a clean, dust-free vessel to remove any particulate matter
that could act as unwanted nucleation sites.[3]

o Evaporation: Cover the vessel with a perforated film or loose cap to allow the solvent to
evaporate slowly and undisturbed over several days or weeks.

o Harvesting: Once crystals of adequate size have formed, carefully harvest them from the
mother liquor.

Single-Crystal X-ray Diffraction (XRD)

This process involves irradiating the crystal with X-rays and analyzing the resulting diffraction
pattern.

e Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer
head.

o Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (often
to ~100 K) to reduce thermal vibration of the atoms. The crystal is rotated in the X-ray beam,
and a series of diffraction images are collected by a detector.[2]

o Data Reduction: The collected images are processed to integrate the intensities of the
thousands of diffraction spots. These intensities are corrected for various experimental
factors.

» Structure Solution: The corrected data is used to solve the "phase problem™" and generate an
initial electron density map of the unit cell. This map reveals the positions of the atoms.

» Structure Refinement: The initial atomic model is refined against the experimental data. This
iterative process adjusts atomic positions, thermal parameters, and other variables to
achieve the best possible fit between the calculated and observed diffraction patterns.[4]

Visualizations
Workflow for Crystal Structure Determination
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The following diagram illustrates the logical flow from a synthesized compound to a fully refined
crystal structure.
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Click to download full resolution via product page

Diagram 1: Generalized workflow for single-crystal X-ray analysis.

Intermolecular Interactions in 2-Amino-5-fluorobenzoic
Acid

This diagram shows the key hydrogen bonding and stacking interactions that define the crystal
packing of the analog compound.

Inversion Dimer Extended Network
Molecule A Dimer 1
':
| O-H---O | N-H---F
l\\Hydrogen Bondg iHydrogen Bonds
\ !
Molecule B Dimer 2
Tt-1t Stacking
- Interactions
Dimer 3 (Stacked)

Click to download full resolution via product page

Diagram 2: Key intermolecular interactions in the crystal lattice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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